Dicoco dimethyl ammonium chloride

Description

Properties

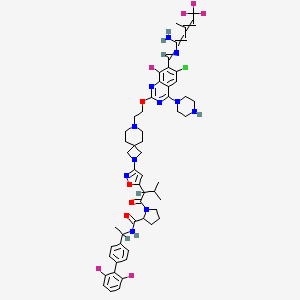

Molecular Formula |

C55H62ClF6N11O4 |

|---|---|

Molecular Weight |

1090.6 g/mol |

IUPAC Name |

1-[2-[3-[7-[2-[7-[(1-amino-5,5,5-trifluoro-3-methylpenta-1,3-dienyl)iminomethyl]-6-chloro-8-fluoro-4-piperazin-1-ylquinazolin-2-yl]oxyethyl]-2,7-diazaspiro[3.5]nonan-2-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[1-[4-(2,6-difluorophenyl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H62ClF6N11O4/c1-32(2)46(52(75)73-18-6-9-42(73)51(74)66-34(4)35-10-12-36(13-11-35)47-40(57)7-5-8-41(47)58)43-27-45(69-77-43)72-30-54(31-72)14-19-70(20-15-54)23-24-76-53-67-49-37(50(68-53)71-21-16-64-17-22-71)26-39(56)38(48(49)59)29-65-44(63)25-33(3)28-55(60,61)62/h5,7-8,10-13,25-29,32,34,42,46,64H,6,9,14-24,30-31,63H2,1-4H3,(H,66,74) |

InChI Key |

TVMHWHRUMJTUFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC(=NO1)N2CC3(C2)CCN(CC3)CCOC4=NC5=C(C(=C(C=C5C(=N4)N6CCNCC6)Cl)C=NC(=CC(=CC(F)(F)F)C)N)F)C(=O)N7CCCC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(C=CC=C9F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dicoco Dimethyl Ammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicoco dimethyl ammonium (B1175870) chloride (DCDMAC) is a quaternary ammonium compound (QAC) that functions as a potent cationic surfactant with broad-spectrum antimicrobial properties. Its primary mechanism of action involves the electrostatic attraction to and subsequent disruption of microbial cell membranes, leading to a cascade of events culminating in cell lysis and death. This technical guide provides a comprehensive overview of the molecular interactions, physicochemical properties, and methodologies used to elucidate the antimicrobial action of DCDMAC and related QACs.

Introduction

Dicoco dimethyl ammonium chloride, also known as dicocodimonium chloride, belongs to the family of quaternary ammonium compounds, which are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. In the case of DCDMAC, these consist of two longer alkyl chains derived from coconut oil ("coco"), and two methyl groups. This amphiphilic structure, possessing both a hydrophilic cationic head and hydrophobic alkyl tails, is fundamental to its antimicrobial activity. DCDMAC is widely utilized as a disinfectant, antiseptic, and preservative in various industrial and consumer products.[1]

Physicochemical Properties

The efficacy and mechanism of action of DCDMAC are intrinsically linked to its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 61789-77-3 | [2] |

| Appearance | Colorless to yellow liquid or paste | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [2] |

| pH (10% water solution) | 6.0 - 9.0 | |

| Stability | Stable under normal conditions. | [2] |

Core Mechanism of Action: Cell Membrane Disruption

The primary target of this compound is the microbial cell membrane. The mechanism can be delineated into a multi-step process, driven by electrostatic and hydrophobic interactions.

-

Adsorption to the Cell Surface: The positively charged quaternary nitrogen head of the DCDMAC molecule is electrostatically attracted to the net negative charge of the microbial cell surface, which is rich in components like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3]

-

Intercalation into the Lipid Bilayer: Following adsorption, the long, hydrophobic "coco" alkyl chains penetrate and embed into the lipid bilayer of the cell membrane.[3] This insertion disrupts the ordered structure of the membrane phospholipids.

-

Membrane Fluidization and Permeabilization: The intercalation of DCDMAC molecules increases the fluidity of the cell membrane, leading to a loss of its structural integrity. This disruption creates pores and increases the permeability of the membrane.

-

Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as potassium ions, nucleotides, amino acids, and proteins, from the cytoplasm into the extracellular environment.[3]

-

Inhibition of Cellular Processes and Cell Death: The loss of essential molecules and the dissipation of the electrochemical gradients across the membrane inhibit vital cellular processes, including ATP synthesis and nutrient transport. Ultimately, this leads to cell lysis and death.

Figure 1. The sequential mechanism of action of this compound on microbial cell membranes.

Antimicrobial Efficacy

| Microorganism | Test Method | MIC (mg/L) | Reference |

| Escherichia coli | Broth Dilution | 1.3 | [4] |

| Various Bacteria | Broth Dilution | 0.5 - 6.0 | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Toxicology Profile

The toxicological data for this compound is not extensively detailed in publicly accessible databases. Safety Data Sheets indicate that it can be harmful if swallowed and causes severe skin burns and eye damage.[2] Some studies on structurally similar quaternary ammonium compounds have raised concerns about potential reproductive toxicity and asthmagenic effects with chronic exposure.[1]

| Parameter | Value | Reference |

| Acute Oral Toxicity | No specific LD50 data available. Harmful if swallowed. | [2] |

| Skin Corrosion/Irritation | Causes severe skin burns. | [2] |

| Eye Damage/Irritation | Causes serious eye damage. | [2] |

| Aquatic Toxicity | Very toxic to aquatic life. | [2] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of antimicrobial compounds like DCDMAC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

-

Test microorganism (e.g., E. coli, S. aureus)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

This compound (DCDMAC) stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in the growth medium, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare serial twofold dilutions of the DCDMAC stock solution in the growth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well containing the DCDMAC dilutions with the prepared bacterial suspension. Include a positive control well (broth and inoculum, no DCDMAC) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of DCDMAC at which there is no visible turbidity (growth).

Figure 2. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Membrane Potential Assay using DiSC3(5) Fluorescent Probe

This assay measures changes in bacterial membrane potential, a key indicator of membrane disruption. The fluorescent dye DiSC3(5) is taken up by cells with an intact, polarized membrane, where it self-quenches. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.[8][9][10]

Materials:

-

Test microorganism

-

Appropriate buffer (e.g., HEPES with glucose)

-

DiSC3(5) fluorescent dye stock solution

-

DCDMAC solution

-

A positive control for depolarization (e.g., Valinomycin or CCCP)

-

Fluorescence microplate reader or spectrofluorometer

Procedure:

-

Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in the assay buffer to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.2).

-

Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM. Incubate in the dark with shaking for 30-60 minutes to allow the dye to be taken up by the cells and for the fluorescence to quench.

-

Fluorescence Measurement: Transfer the dye-loaded cell suspension to a 96-well plate. Measure the baseline fluorescence for a few minutes using an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

-

Treatment: Add the DCDMAC solution to the wells at various concentrations. Also, add the positive control to a separate set of wells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

Figure 3. Workflow for the membrane potential assay using the fluorescent probe DiSC3(5).

Conclusion

The mechanism of action of this compound is a well-established example of membrane-active antimicrobial activity. Its cationic, amphiphilic nature enables it to effectively target and disrupt the structural and functional integrity of microbial cell membranes. While specific quantitative efficacy and toxicity data for DCDMAC are less prevalent than for similar QACs like DDAC, the overarching mechanism is consistent across this class of compounds. The experimental protocols detailed herein provide a robust framework for the continued investigation of DCDMAC and the development of new antimicrobial agents that leverage this mechanism of action. For drug development professionals, understanding these fundamental interactions is crucial for optimizing formulations, assessing safety profiles, and predicting antimicrobial efficacy.

References

- 1. ewg.org [ewg.org]

- 2. chemos.de [chemos.de]

- 3. nbinno.com [nbinno.com]

- 4. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. protocols.io [protocols.io]

- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Dicoco Dimethyl Ammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicoco dimethyl ammonium (B1175870) chloride (DCDMAC) is a quaternary ammonium compound with a wide range of industrial and commercial applications. As a cationic surfactant, it is utilized as an antistatic agent, disinfectant, and component in the formulation of fabric softeners and personal care products.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of DCDMAC, including a detailed experimental protocol, a summary of its physicochemical properties, and a description of the analytical techniques used for its characterization.

Introduction

Dicoco dimethyl ammonium chloride, also known as dicocodimonium chloride, is a quaternary ammonium salt derived from coconut oil.[3] Its structure consists of a central nitrogen atom covalently bonded to two methyl groups and two longer alkyl chains derived from the fatty acids of coconut oil. The positive charge on the nitrogen atom is balanced by a chloride anion. This amphiphilic nature, with a hydrophilic cationic head and hydrophobic alkyl tails, is responsible for its surface-active properties.

The composition of the "coco" alkyl chains can vary, but it is primarily composed of lauryl (C12) and myristyl (C14) chains. This variability in chain length can influence the physical and chemical properties of the final product.

Synthesis of this compound

The synthesis of DCDMAC is typically achieved through the quaternization of dicoco methyl amine with methyl chloride. This reaction involves the nucleophilic attack of the tertiary amine on the methyl chloride, leading to the formation of the quaternary ammonium salt.

Synthesis Workflow

The synthesis process can be broken down into two main stages: the formation of the tertiary amine (dicoco methyl amine) from coconut oil fatty acids, and the subsequent quaternization to yield DCDMAC.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Quaternization of Dicoco Methyl Amine

This protocol is based on general procedures for the synthesis of dialkyl dimethyl ammonium chlorides.

Materials:

-

Dicoco methyl amine

-

Methyl chloride

-

Isopropyl alcohol (solvent)

-

Sodium carbonate (catalyst, optional)

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

-

Reactor Setup: The high-pressure autoclave is thoroughly cleaned and dried.

-

Charging the Reactor: Dicoco methyl amine and isopropyl alcohol are charged into the reactor. If a catalyst is used, sodium carbonate is also added at this stage.

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air and moisture.

-

Pressurization and Heating: The reactor is pressurized with methyl chloride. The amount of methyl chloride should be in a slight molar excess relative to the dicoco methyl amine. The reaction mixture is then heated to the desired temperature, typically in the range of 80-120°C.

-

Reaction: The reaction is allowed to proceed for several hours under constant stirring. The pressure inside the reactor will increase as the reaction progresses and should be monitored.

-

Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and any excess methyl chloride is carefully vented.

-

Purification: The resulting product is a solution of DCDMAC in isopropyl alcohol. The solvent can be removed under reduced pressure to obtain the final product. Further purification steps, such as filtration to remove any solid catalyst, may be necessary.

Characterization of this compound

A comprehensive characterization of DCDMAC is essential to confirm its structure, purity, and physicochemical properties.

Characterization Workflow

Caption: A workflow illustrating the characterization methods for this compound.

Physicochemical Properties

Due to the limited availability of specific data for this compound, the following table includes data for a close structural analog, Didecyl dimethyl ammonium chloride (DDAC), for reference.

| Property | Value (for Didecyl Dimethyl Ammonium Chloride) | Reference |

| Appearance | Colorless to pale yellow liquid or solid | [5][6] |

| Molecular Formula | C22H48ClN | [7][8] |

| Molecular Weight | 362.08 g/mol | [7][8] |

| Melting Point | 94-100 °C | [5] |

| Boiling Point | >180 °C (decomposes) | [5] |

| Density | ~0.95 g/cm³ | [5] |

| Solubility in Water | Limited | [6] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene | [5][6] |

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the methyl protons on the nitrogen atom. A triplet corresponding to the terminal methyl groups of the alkyl chains. A multiplet for the methylene (B1212753) protons adjacent to the nitrogen. A broad multiplet for the remaining methylene protons of the alkyl chains. |

| ¹³C NMR | A peak for the methyl carbons attached to the nitrogen. A peak for the methylene carbons adjacent to the nitrogen. A series of peaks for the methylene carbons in the alkyl chains. A peak for the terminal methyl carbons of the alkyl chains. |

| FTIR (ATR) | C-H stretching vibrations of the alkyl and methyl groups in the 2850-3000 cm⁻¹ region. C-N stretching vibrations around 1000-1200 cm⁻¹. Absence of N-H stretching bands, confirming the quaternary nature of the amine. |

| Mass Spectrometry (ESI-MS) | The positive ion mode should show a prominent peak corresponding to the molecular ion [M-Cl]⁺, which is the cationic part of the molecule. The mass of this ion will vary depending on the specific alkyl chain lengths from the coconut oil source. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity determination of DCDMAC.

Typical HPLC Method:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid.[9]

-

Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV active compounds like DCDMAC. Mass Spectrometry (MS) can also be coupled with HPLC for definitive identification.[10][11]

Applications

DCDMAC's properties as a cationic surfactant make it a versatile ingredient in a variety of products:

-

Disinfectants and Biocides: Its antimicrobial properties are utilized in cleaning and sanitizing formulations.[5]

-

Fabric Softeners: It imparts a soft feel to textiles and reduces static cling.[2]

-

Personal Care Products: Used in hair conditioners and other cosmetics as an antistatic and conditioning agent.[1][3][4]

-

Industrial Applications: It serves as a corrosion inhibitor and emulsifier in various industrial processes.[12]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis is reliably achieved through the quaternization of dicoco methyl amine. A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this important industrial chemical. While specific experimental data for DCDMAC is scarce, the information provided for its close analog, DDAC, along with the expected analytical outcomes, offers a solid foundation for researchers and professionals working with this compound. Further research to publish detailed spectral and physicochemical data for DCDMAC would be a valuable contribution to the scientific literature.

References

- 1. incibeauty.com [incibeauty.com]

- 2. ewg.org [ewg.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Dicocoalkyl Dimethyl Ammonium Chloride For Sale | 61789-77-3 [whamine.com]

- 5. atamankimya.com [atamankimya.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Didecyl dimethyl ammonium chloride | 7173-51-5 [chemicalbook.com]

- 9. Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. oxford-analytical.co.uk [oxford-analytical.co.uk]

- 11. Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis - Analytice [analytice.com]

- 12. Quaternary ammonium compounds, dicoco alkyldimethyl, chlorides - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Physicochemical Behavior of Dicoco Dimethyl Ammonium Chloride in Aqueous Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicoco dimethyl ammonium (B1175870) chloride, a quaternary ammonium compound, is a cationic surfactant widely utilized for its antimicrobial and antistatic properties in various industrial and pharmaceutical applications. Its efficacy and formulation behavior are intrinsically linked to its physicochemical properties in aqueous solutions. This technical guide provides a comprehensive overview of these properties, details the experimental methodologies for their determination, and illustrates the underlying principles through logical and workflow diagrams.

Physicochemical Properties of Dicoco Dimethyl Ammonium Chloride in Aqueous Solutions

The behavior of this compound in water is characterized by its tendency to self-assemble into micelles above a certain concentration, a phenomenon that dictates many of its surface-active properties. The following tables summarize key quantitative data available for Didecyldimethylammonium chloride (DDAC), a closely related and often synonymously used term for this compound.

Table 1: Critical Micelle Concentration (CMC) of Didecyldimethylammonium Chloride (DDAC)

| Parameter | Value | Temperature (°C) | Method | Source |

| CMC | 1.2 mM | Not Specified | Not Specified | [1] |

| CMC | ~180 mg·L⁻¹ | Not Specified | Not Specified | [2][3] |

| CMC | 650 µg/mL | 20 ± 0.5 | Not Specified | [4] |

Table 2: Surface Tension of Didecyldimethylammonium Chloride (DDAC) Solutions

| Parameter | Value | Conditions | Source |

| Surface Tension at CMC (γ_CMC) | ~26.0 mN·m⁻¹ | In a mixture with Alkyl Polyglycoside (40% DDAC) | [2][3] |

| Surface Tension of 1 g/L solution | 25.82 mN/m | 20 °C | [5] |

Note: The data presented is based on available literature for Didecyldimethylammonium chloride (DDAC). The term "Dicoco" implies alkyl chains derived from coconut oil, which can have a range of lengths (primarily C12-C14). This variability can influence the precise physicochemical values.

Core Physicochemical Phenomena

The behavior of this compound in aqueous solution is governed by the hydrophobic effect. At low concentrations, the surfactant exists as individual ions. As the concentration increases, these ions begin to adsorb at the air-water interface, leading to a reduction in surface tension.

At a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant monomers spontaneously self-assemble into organized aggregates called micelles. In these structures, the hydrophobic "tails" (the dicoco alkyl chains) are sequestered in the core, away from the water, while the hydrophilic "heads" (the dimethyl ammonium chloride group) form the outer corona, interacting with the aqueous environment. This process is a key factor in its functionality as a solubilizing agent and detergent.

Further increases in concentration can lead to the formation of different liquid crystalline phases, such as lamellar phases, where the surfactant molecules arrange in bilayers.[2][3]

Concentration-dependent behavior of this compound.

Experimental Protocols for Characterization

The determination of the physicochemical properties of this compound in aqueous solutions involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant. Several methods can be employed for its determination, often identified by a distinct change in a physical property of the solution as a function of surfactant concentration.

a) Surface Tensiometry:

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus: Tensiometer (Wilhelmy plate, du Noüy ring, or pendant drop method).

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range expected to include the CMC.

-

Measure the surface tension of each solution using the tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[6]

-

b) Conductometry:

-

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly. Above the CMC, the rate of increase slows down due to the lower mobility of the larger micelles compared to the individual ions.

-

Apparatus: Conductivity meter.

-

Procedure:

-

Prepare a range of surfactant solutions of known concentrations in deionized water.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Plot the specific conductivity against the surfactant concentration.

-

The CMC is identified as the concentration at the point of intersection of the two lines with different slopes.[7][8]

-

Viscosity Measurements

-

Principle: The viscosity of a surfactant solution can provide insights into the size, shape, and interactions of the micelles. Viscosity generally increases with concentration, and a more pronounced increase may be observed above the CMC.

-

Apparatus: Rotational viscometer or capillary viscometer (e.g., Ostwald viscometer).[9][10]

-

Procedure:

-

Prepare surfactant solutions at various concentrations.

-

Measure the viscosity of each solution at a controlled temperature using the viscometer.

-

For a rotational viscometer, the torque required to rotate a spindle at a constant speed is measured.[9][11]

-

For a capillary viscometer, the time taken for a known volume of liquid to flow through a capillary is measured.[10]

-

Plot viscosity as a function of surfactant concentration.

-

Determination of Micellar Aggregation Number and Size

-

Principle: Light scattering techniques are powerful tools for determining the size and aggregation number (the number of surfactant molecules in a micelle) of micelles.

-

Apparatus: Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) instrument.

-

Procedure (Dynamic Light Scattering - DLS):

-

Prepare a surfactant solution at a concentration above the CMC.

-

Filter the solution to remove any dust particles.

-

Place the sample in the DLS instrument.

-

The instrument measures the time-dependent fluctuations in the intensity of scattered light, which is related to the Brownian motion of the micelles.

-

The diffusion coefficient of the micelles is determined, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation.[12]

-

-

Procedure (Static Light Scattering - SLS):

-

Measure the intensity of scattered light from a series of surfactant solutions at different concentrations above the CMC.

-

Plot the reciprocal of the excess scattered intensity against concentration (Debye plot).

-

The aggregation number can be determined from the intercept and slope of this plot.[13]

-

Phase Behavior Analysis

-

Principle: The phase behavior of a surfactant-water system can be investigated by observing the physical state of mixtures with varying compositions and temperatures.

-

Apparatus: Polarized light microscope, small-angle X-ray scattering (SAXS).

-

Procedure (Polarized Light Microscopy):

-

Prepare a series of samples with different weight fractions of this compound and water.

-

Equilibrate the samples at a specific temperature.

-

Place a small amount of each sample between a microscope slide and a coverslip.

-

Observe the sample under a polarized light microscope. Isotropic phases (like micellar solutions) will appear dark, while anisotropic liquid crystalline phases (like lamellar phases) will exhibit birefringence and show characteristic textures.[2][3]

-

Repeat at different temperatures to construct a phase diagram.

-

General workflow for characterizing surfactant properties.

Conclusion

The physicochemical properties of this compound in aqueous solutions are fundamental to its performance in a wide array of applications. A thorough understanding of its critical micelle concentration, surface activity, solution viscosity, and phase behavior is crucial for optimizing formulations and predicting its behavior in different environments. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important cationic surfactant. Further research focusing on the specific influence of the alkyl chain length distribution in commercial "dicoco" products would provide more precise data for formulation scientists.

References

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical Properties and Phase Behavior of Didecyldimethylammonium Chloride/Alkyl Polyglycoside Surfactant Mixtures | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. commons.erau.edu [commons.erau.edu]

- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 11. commons.erau.edu [commons.erau.edu]

- 12. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Dicoco Dimethyl Ammonium Chloride (CAS 61789-77-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicoco dimethyl ammonium (B1175870) chloride (CAS No. 61789-77-3), also known as dicocodimonium chloride, is a quaternary ammonium compound. It is a cationic surfactant with a wide range of applications in industrial, commercial, and consumer products.[1][2][3] This technical guide provides a comprehensive overview of its properties, toxicological profile, environmental impact, and applications, with a focus on presenting data in a structured and accessible format for scientific professionals.

Physicochemical Properties

Dicoco dimethyl ammonium chloride is typically available as a liquid, often in a 75% active solution.[4][5] Its properties can vary depending on the specific composition and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61789-77-3 | [4] |

| Molecular Formula | C26H56NCl (representative) | - |

| Molecular Weight | ~418.19 g/mol (representative) | - |

| Appearance | Colorless to yellow liquid | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol.[1][3][6] | [1][3][6] |

| Boiling Point | 80 °C (for 75% solution in IPA) | [5] |

| Melting Point | -16 °C (for 75% solution in IPA) | [5] |

| Density | 0.871 g/cm³ (for 75% solution in IPA) | [5] |

| Flash Point | 23 °C (for 75% solution in IPA) | [5] |

| Vapor Pressure | Not determined | [7] |

Toxicological Profile

This compound is classified as a hazardous substance with significant toxicological effects. It is harmful if swallowed and causes severe skin burns and eye damage.[7] Furthermore, it is very toxic to aquatic life.[7]

Table 2: Toxicological Data for this compound

| Endpoint | Result | Classification/Remark | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed | GHS Category 4 | [7] |

| Skin Corrosion/Irritation | Causes severe skin burns | GHS Category 1 | [7] |

| Serious Eye Damage/Irritation | Causes serious eye damage | GHS Category 1 | [7] |

| Aquatic Toxicity (Acute) | Very toxic to aquatic life | GHS Category 1 | [7] |

Experimental Protocols

The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 423)

The acute toxic class method is a sequential testing procedure using a limited number of animals. The objective is to classify the substance into a specific toxicity category based on the observed mortality.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are fasted before the administration of the substance.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for a set period, typically 14 days.

-

Procedure: The dosing of subsequent animals depends on the outcome for the previously dosed animal. The procedure is designed to use the minimum number of animals to assign a GHS category.

Skin Corrosion/Irritation - General Protocol (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible or reversible skin damage.

-

Test Animals: Albino rabbits are commonly used.

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped.

-

Application: A small amount of the test substance is applied to a small area of the skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically up to 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal. The severity of the lesions is scored.

-

Evaluation: The substance is classified as corrosive or irritant based on the severity and reversibility of the observed skin reactions.

Environmental Fate and Ecotoxicity

As a quaternary ammonium compound, this compound is known to be toxic to aquatic organisms.[7] Its environmental fate is influenced by factors such as biodegradation and sorption to sludge and soil. Aerobic biodegradation is a primary pathway for the elimination of quaternary ammonium compounds in the environment.[8][9]

Applications

This compound's cationic surfactant properties make it a versatile ingredient in a wide array of products.[1][2][3]

-

Industrial Applications: It is used as a chemical intermediate, corrosion inhibitor, and in the formulation of asphalt (B605645) emulsions.[10]

-

Personal Care Products: It functions as an antistatic agent, conditioner, and emulsifier in products like hair conditioners and fabric softeners.[1][3]

-

Disinfectants and Biocides: Its antimicrobial properties make it an effective ingredient in disinfectants and sanitizers.[1][3]

-

Other Uses: It also finds application as a flocculant and in oil field chemicals.[1]

Visualizations

Logical Workflow for Safe Handling

Caption: A workflow diagram for the safe handling of this compound.

Conceptual Industrial Manufacturing Process

Caption: A conceptual diagram of the industrial manufacturing process for this compound.

Diverse Applications Overview

Caption: An overview of the diverse applications of this compound.

References

- 1. keruichemical.com [keruichemical.com]

- 2. lookchem.com [lookchem.com]

- 3. China this compound CAS:61789-77-3 Manufacturer and Supplier | Blue Dolphin [wenzhoubluedolphin.com]

- 4. High-Purity this compound (CAS 61789-77-3) - Versatile Industrial Chemical [painichemical.com]

- 5. Quat 2C-75 Supplier | 61789-77-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 6. China this compound Manufacturers and Suppliers, Factory | QXCT [qixuanchemtec.com]

- 7. chemos.de [chemos.de]

- 8. researchgate.net [researchgate.net]

- 9. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]

- 10. Quaternary ammonium compounds, dicoco alkyldimethyl, chlorides - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and formula of Dicoco dimethyl ammonium chloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and applications of Dicoco dimethyl ammonium (B1175870) chloride. It is intended to be a valuable resource for professionals in research, science, and drug development who are interested in the use of this cationic surfactant.

Molecular Structure and Chemical Formula

Dicoco dimethyl ammonium chloride is a quaternary ammonium salt. Its structure is characterized by a central positively charged nitrogen atom covalently bonded to two methyl groups and two long alkyl chains derived from coconut oil. The "dicoco" designation indicates that the alkyl groups are a mixture of varying chain lengths, primarily consisting of C12 (lauryl) and C14 (myristyl) chains, with smaller amounts of C8, C10, C16, and C18 chains. This inherent variability in the alkyl chain lengths means that this compound is not a single chemical entity but rather a mixture of homologous compounds.

The positive charge of the quaternary nitrogen is balanced by a chloride anion (Cl⁻).

A representative, though not exact, molecular formula for a common component of the mixture (dodecyl dimethyl ammonium chloride) is C₂₆H₅₆NCl, with a corresponding molecular weight of approximately 418.19 g/mol . However, the average molecular weight of the commercial product will vary depending on the specific fatty acid distribution of the coconut oil source.

Synonyms: Dicocodimonium chloride, Quaternium-34, Quaternary ammonium compounds, dicoco alkyl dimethyl, chlorides.[1] CAS Number: 61789-77-3[1]

Physicochemical Properties

Due to its nature as a mixture, precise physical constants such as melting and boiling points are not typically reported for this compound. The substance is generally available as a colorless to pale yellow liquid or paste.[2]

| Property | Value |

| Appearance | Colorless to yellow liquid or paste |

| Solubility | Slightly soluble in water, soluble in ethanol |

| Stability | Stable under normal conditions |

Applications in Research and Drug Development

This compound is a versatile cationic surfactant with a range of applications relevant to the pharmaceutical and research sectors.

-

Antimicrobial Agent: As a quaternary ammonium compound, it exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. This property makes it useful as a disinfectant and preservative in various formulations.[1]

-

Pharmaceutical Excipient: It can be used in topical and ophthalmic preparations as a preservative. Its surfactant properties also make it a suitable emulsifying agent and solubilizer for poorly water-soluble drug substances. Cationic surfactants are known to interact with biological membranes, which can influence drug absorption.

-

Gene Delivery Research: Cationic lipids and surfactants are widely investigated as non-viral vectors for gene delivery. The positive charge of the quaternary ammonium group allows for the complexation with negatively charged nucleic acids (DNA and RNA), facilitating their entry into cells.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for this compound, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.

The workflow for this mechanism can be visualized as follows:

Antimicrobial mechanism workflow.

The positively charged headgroup of the surfactant is attracted to the negatively charged components of the bacterial cell wall and membrane. The long, hydrophobic alkyl chains then penetrate and intercalate into the lipid bilayer. This disrupts the ordered structure of the membrane, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

Experimental Protocols

Representative Synthesis of Dialkyldimethylammonium Chloride

This protocol is a general representation of the synthesis of dialkyldimethylammonium chlorides via the quaternization of a tertiary amine.

General synthesis workflow.

Materials:

-

Dicoco methyl tertiary amine

-

Methyl chloride

-

Isopropanol (solvent)

-

Pressure reactor equipped with a stirrer, heating mantle, and pressure gauge

Procedure:

-

The pressure reactor is charged with dicoco methyl tertiary amine and isopropanol.

-

The reactor is sealed and purged with nitrogen.

-

A molar excess of methyl chloride is introduced into the reactor.

-

The mixture is heated to 80-90°C with constant stirring. The pressure will increase due to the vapor pressure of the solvent and methyl chloride.

-

The reaction is maintained at this temperature and pressure for several hours until the reaction is complete (as determined by titration of the remaining tertiary amine).

-

The reactor is then cooled to room temperature, and any unreacted methyl chloride is carefully vented.

-

The resulting solution of this compound in isopropanol is collected.

Purification: For many applications, the product is used as a solution in the reaction solvent. Further purification, if required, can be achieved by techniques such as recrystallization (if the product is a solid at a certain concentration) or by removing the solvent under reduced pressure.

Analysis by Potentiometric Titration

The concentration of this compound in a sample can be determined by potentiometric titration with a standardized anionic surfactant solution.

Titration analysis workflow.

Materials:

-

This compound sample

-

Standardized 0.004 M Sodium Lauryl Sulfate (SLS) solution

-

Borate (B1201080) buffer (pH 10)

-

Automatic titrator with a surfactant-sensitive electrode

-

Glass beakers and magnetic stirrer

Procedure:

-

An appropriate amount of the this compound sample is accurately weighed into a glass beaker.

-

The sample is dissolved in a suitable volume of distilled water (e.g., 50 mL).

-

10 mL of the pH 10 borate buffer is added to the sample solution.

-

The solution is stirred, and the surfactant-sensitive electrode is immersed in the solution.

-

The sample is titrated with the standardized SLS solution. The titrator records the potential (in mV) as a function of the volume of titrant added.

-

The endpoint of the titration is determined from the inflection point of the titration curve.

-

The concentration of the this compound is calculated based on the volume of SLS solution used to reach the endpoint, the concentration of the SLS solution, and the initial sample weight.

Safety and Handling

This compound is a corrosive and irritating substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated area. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Dicoco Dimethyl Ammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Dicoco dimethyl ammonium (B1175870) chloride, a cationic surfactant of significant interest in various industrial and research applications, including its role as an emulsifier, antistatic agent, and antimicrobial in pharmaceutical and personal care formulations.[1][2] Due to the nature of "dicoco" as a mixture of alkyl chains, primarily C12 and C14, this guide also presents data on closely related dialkyldimethylammonium and alkyltrimethylammonium compounds to provide a scientifically grounded estimation of its CMC.

Quantitative Data on Critical Micelle Concentration

The critical micelle concentration is a fundamental parameter of a surfactant, representing the concentration at which individual monomers begin to aggregate into micelles. This transition profoundly affects the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity.

The following table summarizes the experimentally determined CMC values for a series of alkyltrimethylammonium and dialkyldimethylammonium bromide surfactants. This data illustrates the well-established trend of decreasing CMC with increasing hydrophobic alkyl chain length.

| Surfactant Name | Abbreviation | Alkyl Chain Length(s) | CMC (mM) | Temperature (°C) | Measurement Method |

| Decyltrimethylammonium Bromide | C10TAB | C10 | ~65 | 25 | Not Specified[3] |

| Dodecyltrimethylammonium Bromide | DTAB / C12TAB | C12 | 15.7 | Not Specified | Not Specified[4] |

| Tetradecyltrimethylammonium Bromide | TTAB / C14TAB | C14 | ~3.56 - 4.39 | 25 | Conductivity, Surface Tension, Fluorescence[5][6] |

| Hexadecyltrimethylammonium Bromide | CTAB / C16TAB | C16 | 0.92 - 1.0 | 20-25 | Not Specified[1][7] |

| Didodecyldimethylammonium Bromide | DDAB | 2 x C12 | 0.08 | Not Specified | Surface Tension[8] |

Note: The CMC is influenced by factors such as temperature, ionic strength of the medium, and the presence of other solutes. The values presented are typically in aqueous solutions without added salts unless specified.

Based on the data for Dodecyl- and Tetradecyl- containing surfactants, the CMC of Dicoco dimethyl ammonium chloride is expected to fall within the low millimolar range, likely between 1 mM and 15 mM in aqueous solution at room temperature.

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of ionic surfactants like this compound. The underlying principle of these techniques is the detection of a sharp change in a physical property of the surfactant solution as the concentration crosses the CMC.

Conductometry

This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).

-

Create a series of solutions with decreasing concentrations by serial dilution of the stock solution. The concentration range should adequately span the expected CMC.

-

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Equilibrate the surfactant solutions to a constant temperature (e.g., 25°C) in a thermostated water bath.

-

Measure the specific conductivity (κ) of each solution, starting from the most dilute.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The resulting graph will show two linear regions with different slopes.

-

The CMC is determined from the concentration at the intersection of these two lines.

-

Tensiometry (Surface Tension Measurement)

This is a widely applicable method for both ionic and non-ionic surfactants. The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Protocol:

-

Solution Preparation:

-

Prepare a series of this compound solutions in deionized water, covering a concentration range both below and above the anticipated CMC.

-

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.[9]

-

Ensure the platinum ring or plate is thoroughly cleaned between measurements.

-

-

Data Analysis:

Fluorescence Spectroscopy (Probe Method)

This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) whose fluorescence characteristics are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene (B120774) resides in a polar environment. Above the CMC, pyrene preferentially partitions into the hydrophobic core of the micelles, a non-polar environment. This change in the microenvironment leads to a change in the fluorescence emission spectrum of pyrene.

Protocol:

-

Solution Preparation:

-

Prepare a series of this compound solutions in deionized water.

-

Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each surfactant solution to achieve a final pyrene concentration of approximately 1-2 µM.

-

Allow the solvent to evaporate completely.

-

-

Fluorescence Measurement:

-

Excite the pyrene molecule at a specific wavelength (e.g., 334 nm).[10]

-

Record the emission spectrum (e.g., from 350 to 450 nm).[10]

-

Monitor the intensity of specific vibronic peaks in the pyrene emission spectrum. The ratio of the intensity of the third peak (I3 at ~383 nm) to the first peak (I1 at ~372 nm) is particularly sensitive to the polarity of the environment.[10]

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensities (I3/I1) as a function of the surfactant concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition.

-

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflows for determining the critical micelle concentration.

Caption: Workflow for CMC determination using conductometry.

Caption: Workflow for CMC determination using tensiometry.

Caption: Workflow for CMC determination using fluorescence spectroscopy.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solved 6. The CMC for hexadecyl trimethylammonium bromide | Chegg.com [chegg.com]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. rsc.org [rsc.org]

A Technical Guide to the Self-Assembly of Dicoco Dimethyl Ammonium Chloride in Various Solvents

This technical guide provides an in-depth exploration of the self-assembly behavior of Dicoco Dimethyl Ammonium (B1175870) Chloride (DCDAC), a cationic surfactant of significant interest in various industrial and pharmaceutical applications. The document details the influence of different solvent environments on the critical micelle concentration (CMC) and aggregation behavior of DCDAC, provides comprehensive experimental protocols for characterization, and visualizes key workflows and relationships.

Introduction to DCDAC Self-Assembly

Dicoco Dimethyl Ammonium Chloride (DCDAC) is a quaternary ammonium salt featuring two long alkyl chains derived from coconut oil. This molecular structure imparts amphiphilic properties, driving the molecule to self-assemble in solution to minimize unfavorable interactions between its hydrophobic tails and the solvent. In aqueous solutions, this typically results in the formation of micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic head groups are exposed to the water.

The solvent environment plays a critical role in this self-assembly process. The polarity, dielectric constant, and hydrogen bonding capacity of the solvent directly influence the thermodynamics of micellization. Understanding these interactions is crucial for controlling the aggregation behavior of DCDAC and designing formulations for specific applications, such as drug delivery, gene therapy, and material science.

Quantitative Analysis of DCDAC Self-Assembly

The self-assembly of DCDAC is characterized by several key parameters, most notably the Critical Micelle Concentration (CMC). The CMC is the concentration at which micelles begin to form in significant numbers. This value is highly sensitive to the solvent system and temperature.

Table 1: Critical Micelle Concentration (CMC) of Dialkyldimethylammonium Chlorides in Different Solvents

| Surfactant | Solvent System | Temperature (°C) | CMC (mol/L) | Experimental Method |

| Didodecyldimethylammonium Bromide (DDAB) | Water | 25 | 1.5 x 10⁻⁵ | Surface Tension |

| Didodecyldimethylammonium Bromide (DDAB) | Water | 45 | 1.2 x 10⁻⁵ | Not Specified |

| Didodecyldimethylammonium Bromide (DDAB) | Ethylene Glycol | 25 | 2.8 x 10⁻⁴ | Not Specified |

| Didodecyldimethylammonium Bromide (DDAB) | Formamide | 25 | 1.0 x 10⁻³ | Not Specified |

| Dicetyldimethylammonium Bromide (DCAB)* | Benzene | 25 | 1.0 x 10⁻³ | Vapor Pressure Osmometry |

Note: Data for the closely related and structurally similar dialkyldimethylammonium surfactants are presented due to the limited availability of comprehensive data for DCDAC across a wide range of non-aqueous solvents in the public domain. The principles governing their self-assembly are analogous.

Experimental Protocols for Characterization

The determination of CMC and other aggregation parameters is performed using a variety of sensitive techniques that detect the changes in the physicochemical properties of the solution as micelles form.

-

Principle: This method is based on the principle that surfactant monomers preferentially adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

-

Methodology:

-

Prepare a series of DCDAC solutions in the desired solvent with concentrations spanning the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the measured surface tension values as a function of the logarithm of the DCDAC concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

-

Principle: In polar solvents, ionic surfactants like DCDAC contribute to the electrical conductivity of the solution. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have a lower mobility than free monomers and effectively bind some counter-ions, reducing the total number of effective charge carriers.

-

Methodology:

-

Prepare a stock solution of DCDAC in the chosen polar solvent.

-

Place a known volume of the solvent in a thermostated vessel equipped with a conductivity probe.

-

Titrate the solvent with small aliquots of the DCDAC stock solution, allowing the system to equilibrate after each addition.

-

Record the conductivity after each addition.

-

Plot the specific conductivity versus the DCDAC concentration.

-

The CMC is identified as the concentration at the point where the slope of the line changes.

-

-

Principle: This technique utilizes a hydrophobic fluorescent probe (e.g., pyrene) that has low solubility in polar solvents but is readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene (B120774) is sensitive to the polarity of its microenvironment. A significant change in the fluorescence intensity or a shift in the emission spectrum upon increasing surfactant concentration indicates the partitioning of the probe into the newly formed micelles.

-

Methodology:

-

Prepare a series of DCDAC solutions in the desired solvent, each containing a very low, constant concentration of the fluorescent probe.

-

Allow the solutions to equilibrate at a constant temperature.

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer.

-

Plot a relevant fluorescence parameter (e.g., the intensity ratio of two specific emission peaks, I₁/I₃ for pyrene) against the logarithm of the DCDAC concentration.

-

The CMC is determined from the inflection point of this plot, often corresponding to the onset of probe encapsulation.

-

Visualizing Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and the underlying principles governing DCDAC self-assembly.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) of DCDAC.

Thermal Stability and Degradation Profile of Dicoco Dimethyl Ammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicoco dimethyl ammonium (B1175870) chloride (CAS No. 61789-77-3), a quaternary ammonium compound (QAC) widely utilized as a cationic surfactant, finds application in various sectors including cosmetics, textiles, and as a disinfectant.[1][2] Understanding its thermal stability and degradation profile is paramount for ensuring its safe handling, storage, and efficacy in final formulations. This technical guide provides a comprehensive overview of the thermal behavior of Dicoco dimethyl ammonium chloride, including its anticipated degradation pathways and the experimental protocols for its analysis. While specific quantitative thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the public domain, this guide extrapolates information from closely related dialkyldimethylammonium chlorides to provide a robust understanding of its expected thermal characteristics.

Thermal Stability of Dialkyldimethylammonium Chlorides

Quaternary ammonium compounds with long alkyl chains, such as this compound, generally exhibit moderate thermal stability. The thermal behavior is largely influenced by the nature of the alkyl groups attached to the nitrogen atom. For analogous compounds like Didecyldimethylammonium chloride (DDAC), decomposition is reported to occur at temperatures above 180°C, preceding its boiling point.[3] Upon heating, these compounds are known to emit toxic fumes, including nitrogen oxides, ammonia, and hydrogen chloride.[3]

A safety data sheet for a commercial brand of this compound, Arquad® 2C-75, indicates a boiling point of 80°C and a flash point of 29°C, suggesting the presence of a volatile solvent in the commercial formulation.[4] The same document states that thermal decomposition can lead to the release of irritating gases and vapors, with hazardous decomposition products including halogenated compounds and hydrogen chloride.[5] However, a specific decomposition temperature is not provided.[5]

Quantitative Data for Analogous Compounds

To provide an insight into the expected thermal behavior of this compound, the following table summarizes available data for similar long-chain quaternary ammonium compounds. It is important to note that the "coco" designation refers to a mixture of alkyl chain lengths, predominantly C12 and C14, derived from coconut oil.

| Compound/Parameter | Value | Source(s) |

| Didecyldimethylammonium chloride (DDAC) | ||

| Boiling Point | >180 °C (decomposes) | [3] |

| Hazardous Decomposition Products | Nitrogen oxides, ammonia, hydrogen chloride | [3] |

| Arquad® 2C-75 (this compound) | ||

| Boiling Point | 80 °C | [4] |

| Flash Point | 29 °C | [4] |

| Hazardous Decomposition Products | Halogenated compounds, Hydrogen chloride | [5] |

Degradation Profile: Pathways and Products

The thermal degradation of quaternary ammonium salts like this compound can proceed through several pathways, primarily Hofmann elimination and nucleophilic substitution. The predominant mechanism is influenced by factors such as temperature, the structure of the alkyl groups, and the nature of the counter-ion.

Hofmann Elimination

This is a well-established degradation pathway for quaternary ammonium hydroxides, and can also occur with quaternary ammonium chlorides at elevated temperatures, where the chloride ion can act as a base.[6][7] The reaction involves the abstraction of a β-hydrogen (a hydrogen atom on the carbon atom adjacent to the nitrogen-bearing carbon) by a base, leading to the formation of an alkene and a tertiary amine.[8][9]

For this compound, the "coco" alkyl chains provide ample β-hydrogens for this elimination to occur. According to the Hofmann rule, the major alkene product will be the least substituted one, which is typically a terminal alkene (α-olefin).[9]

The expected products from the Hofmann elimination of this compound would be:

-

A mixture of long-chain α-olefins (derived from the "coco" alkyl groups)

-

Coco dimethyl amine

-

Hydrogen chloride

Caption: Hofmann elimination degradation pathway of this compound.

Nucleophilic Substitution (Sₙ2 Reaction)

Alternatively, the chloride ion can act as a nucleophile and attack one of the alkyl groups attached to the nitrogen atom in an Sₙ2 reaction.[10] This results in the displacement of a neutral tertiary amine. The susceptibility of the different alkyl groups to nucleophilic attack is a key factor. In the case of this compound, the methyl groups are sterically less hindered and would be more susceptible to attack than the long "coco" alkyl chains.

The expected products from the nucleophilic substitution of this compound would be:

-

Methyl chloride

-

Dicoco methyl amine

Caption: Nucleophilic substitution degradation pathway of this compound.

It is plausible that both Hofmann elimination and nucleophilic substitution occur concurrently during the thermal degradation of this compound, leading to a complex mixture of degradation products.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual mass.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Conditions:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30°C).

-

Ramp up to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show mass loss steps corresponding to decomposition events. The derivative of the TGA curve (DTG curve) will show peaks at the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures such as melting, crystallization, and to characterize the energetics of decomposition (exothermic or endothermic).

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Conditions:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 0°C).

-

Ramp up to a temperature beyond the decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This provides real-time analysis of the degradation products as they are formed.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This compound is a cationic surfactant with moderate thermal stability. While specific quantitative data on its thermal decomposition is limited, analysis of analogous compounds and fundamental principles of organic chemistry suggest that it primarily degrades through Hofmann elimination and nucleophilic substitution pathways at elevated temperatures. The principal decomposition products are expected to include long-chain alkenes, tertiary amines, methyl chloride, and hydrogen chloride. For precise characterization of its thermal properties and degradation profile, a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Evolved Gas Analysis is recommended. This comprehensive understanding is crucial for the safe and effective application of this compound in various industrial and pharmaceutical formulations.

References

- 1. keruichemical.com [keruichemical.com]

- 2. Arquad 2C-75® Bulk Distributor | CAS 61789-77-3, 67-63-0 | Brenntag [brenntag.com]

- 3. turi.org [turi.org]

- 4. univarsolutions.com [univarsolutions.com]

- 5. universaladditives.com [universaladditives.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ch22: Hofmann elimination [chem.ucalgary.ca]

- 8. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Dicoco Dimethyl Ammonium Chloride and Its Scientific Synonyms

For professionals in research, scientific, and drug development fields, a precise understanding of chemical nomenclature and properties is paramount. This guide provides an in-depth overview of Dicoco dimethyl ammonium (B1175870) chloride, a widely utilized quaternary ammonium compound. It details its various synonyms found in scientific literature, presents its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its mechanism of action.

Nomenclature and Synonyms

Dicoco dimethyl ammonium chloride is known by a multitude of synonyms across scientific literature and commercial products. This variability can often create confusion; therefore, a comprehensive list of these alternative names is essential for accurate identification and research. The compound is systematically a quaternary ammonium salt with two alkyl chains derived from coconut oil, and its primary identifier in chemical databases is the CAS Number 61789-77-3.[1][2][3]

Below is a table summarizing the most common synonyms for this compound.

| Synonym Category | Synonym |

| IUPAC & Chemical Names | Quaternary ammonium compounds, dicoco alkyldimethyl, chlorides[4][5] |

| Dicocodimonium chloride[1] | |

| Di(coco alkyl) dimethyl ammonium chloride[1][3] | |

| Dicoconutdimethylammonium chloride[1] | |

| C8-18 dialkyldimethylammonium chloride[1][2] | |

| Trade Names | Arquad 2C[1][2] |

| Arquad 2C-75[2][4] | |

| Noramium M 2C[1][2] | |

| Variquat K 300[1][2] | |

| Adogen 462[2] | |

| Kemamine Q 6503C[6] | |

| Quartamin DCP[6] | |

| Regulatory & Other Identifiers | Quaternium-34[1][3] |

| EINECS 263-087-6[1] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its application in various formulations and experimental settings. While it is a complex mixture due to the variable chain lengths of the coco alkyl groups, typical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 61789-77-3 | [1][2][3] |

| Molecular Formula | Unspecified due to variable alkyl chain lengths | [2] |

| Appearance | Colorless to yellow liquid, paste, or solid | [7][8] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [8] |

| Melting Point | -20 to -10 °C | [2] |

| pH (10% aqueous solution) | 6.0 - 9.0 | [2] |

| Stability | Stable under normal conditions, with high thermal decomposition. | [8] |

| Hygroscopicity | Absorbs moisture from the air. | [8] |

Experimental Protocols

Synthesis of a Representative Quaternary Ammonium Compound (Didecyl Dimethyl Ammonium Chloride)

While a specific protocol for this compound is proprietary, the synthesis of a structurally similar and well-documented quaternary ammonium compound, didecyl dimethyl ammonium chloride, provides a representative methodology. This process involves the quaternization of a tertiary amine with an alkyl halide.

Materials:

-

Didecyl methyl tertiary amine

-

Alcohol solvent (e.g., industrial alcohol or isopropanol)

-

Basic catalyst (e.g., sodium carbonate)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and stirrer, dissolve the didecyl methyl tertiary amine and chloromethane in the alcohol solvent. The molar ratio of didecyl methyl tertiary amine to chloromethane should be approximately 1:1.

-

Add a catalytic amount of a basic catalyst, such as sodium carbonate.

-

Heat the mixture to reflux at a temperature between 75 and 95 °C under a pressure of ≤ 0.18 MPa for 4 to 6 hours.

-

After the initial reaction period, maintain the temperature at 80 to 90 °C for an additional 2 to 3 hours to ensure the reaction goes to completion.

-

The final product can be purified by removing the solvent under reduced pressure.

Analysis of Quaternary Ammonium Compounds by LC-MS/MS

The quantification of this compound in various matrices can be achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

Sample Preparation (QuEChERS Method):

-

Homogenize 10 g of the sample with 10 mL of acetonitrile.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously.

-

Centrifuge the sample, and transfer the supernatant to a new tube containing a second salt mixture for further cleanup.

-

After another centrifugation step, an aliquot of the supernatant is evaporated to dryness.

-

The residue is reconstituted in an appropriate solvent mixture (e.g., acetonitrile:water) and filtered before injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Liquid Chromatography: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The specific precursor and product ions for the analytes of interest are monitored in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.

Mechanism of Action and Signaling Pathway

As a cationic surfactant, the primary mechanism of action for this compound against microorganisms involves the disruption of their cell membranes. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. This interaction leads to the disorganization of the lipid bilayer, increased membrane permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.

Caption: Mechanism of microbial cell disruption by this compound.

Experimental Workflow for Antimicrobial Efficacy Testing

A typical workflow to evaluate the antimicrobial efficacy of this compound is outlined below. This process involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a target microorganism.

Caption: Workflow for determining MIC and MBC of an antimicrobial agent.

References

- 1. chemos.de [chemos.de]

- 2. Dicocoalkyl Dimethyl Ammonium Chloride For Sale | 61789-77-3 [whamine.com]

- 3. aesan.gob.es [aesan.gob.es]

- 4. ewg.org [ewg.org]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. nbinno.com [nbinno.com]

- 7. Quaternary ammonium compounds, dicoco alkyldimethyl, chlorides - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. keruichemical.com [keruichemical.com]

Methodological & Application

Application Notes and Protocols for Dicoco Dimethyl Ammonium Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dicoco Dimethyl Ammonium (B1175870) Chloride (DDAC) as a versatile and efficient phase transfer catalyst (PTC) in various organic syntheses. The protocols detailed below are representative examples of its application in key chemical transformations, offering guidance for laboratory-scale experiments.

Introduction to Phase Transfer Catalysis with DDAC

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] Dicoco Dimethyl Ammonium Chloride, a quaternary ammonium salt, acts as a shuttle, transporting a reactive anion from the aqueous phase to the organic phase where it can react with an organic substrate.[3][4] This methodology offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of less expensive and hazardous solvents.[5][6] The "dicoco" designation refers to the presence of alkyl chains derived from coconut oil, which typically include a mixture of C12 and C14 chains. This lipophilic nature enhances the catalyst's solubility in the organic phase, making it an effective PTC.

Core Applications

DDAC is particularly effective in, but not limited to, the following types of reactions:

-

Alkylation Reactions: Introducing alkyl groups to various substrates, a fundamental transformation in drug discovery and fine chemical synthesis.[6]

-

Nitrile Synthesis: The conversion of alkyl halides to nitriles, which are important intermediates in the synthesis of carboxylic acids, amines, and amides.[7]

Data Presentation

The following tables summarize representative quantitative data for reactions where a quaternary ammonium salt, analogous in function to DDAC, was used as a phase transfer catalyst.

Table 1: Alkylation of Active Methylene Compounds

| Catalyst (Analogue) | Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | 2,7-dibromo-9H-fluorene | 2-(2′-bromoethoxy)tetrahydropyran | 50% NaOH (aq) | Toluene | 11.5 | 82 |

| Aliquat 336 | Diethyl Malonate | Benzyl Bromide | 50% NaOH (aq) | Toluene | 2 | 95 |